Cas no 97322-87-7 (Troglitazone)

Troglitazone structure
Troglitazone structure
상품 이름:Troglitazone
CAS 번호:97322-87-7
MF:C24H27NO5S
메가와트:441.539885759354
MDL:MFCD00878416
CID:61894
PubChem ID:5591

Troglitazone 화학적 및 물리적 성질

이름 및 식별자

    • Troglitazone
    • (+/-)-5-[4-[(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]benzyl]-2,4-thiazolidinedione
    • 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
    • CS-045
    • [14C]-Troglitazone
    • [3H]-Troglitazone
    • 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methy
    • 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2,4-dioxothiazolidine
    • 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)-benzyl]thiazolidine-2,4-dione
    • 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione
    • Noscal
    • Prelay
    • Rezulin
    • Rezulin (TN)
    • Romglizone
    • Romozin
    • ​EPM-426
    • CS 045
    • GR 92132X
    • GR92132X
    • CI 991
    • C24H27NO5S
    • (+-)-all-rac-5-(p-((6-Hydroxy-2,5,7,8-tetramethyl-2-chromanyl)methoxy)benzyl)-2,4-thiazolidinedione
    • 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione
    • CS045
    • GXPHKUHSUJUWKP-UHFFFAOYSA-N
    • DSSTox_CID_3719
    • DSSTox_RID_77162
    • DSSTox_GSID_23719
    • 2,4-Thiazoli
    • 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione (ACI)
    • Depotox
    • I66ZZ0ZN0E
    • 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione
    • NCGC00161599-02
    • 5-(4-((6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione
    • CS-045 , Romozin , Rezulin , Romglizone , Noscal , Prelay
    • Troglitazone (JAN/USAN/INN)
    • 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione
    • AS-56378
    • CHEBI:9753
    • troglitazona
    • NCGC00161599-07
    • 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine -2,4-dione
    • 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-
    • GR-92132X
    • BDBM50088494
    • Troglitazone - CAS 97322-87-7
    • 5-[(4-{[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
    • CCRIS 8969
    • 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)-2,4-thiazolidinedione
    • MLS006010817
    • HMS3713D08
    • SR-05000000454-5
    • CI-991
    • 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7 ,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl ]methyl]-2,4-thiazolidinedione
    • CHEMBL3542292
    • HMS3649G12
    • (5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl]methoxy]phenyl]methyl]thiazolidine-2,4-dione
    • GTPL2693
    • SR-05000000454-2
    • Tox21_112119
    • AC-31453
    • NCGC00161599-09
    • BRN 4338399
    • 97322-87-7
    • troglitazonum
    • 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione
    • SR-05000000454-3
    • NCGC00161599-11
    • SMP2_000224
    • TROGLITAZONE (MART.)
    • UNII-I66ZZ0ZN0E
    • s8432
    • 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1- benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazlidinedione
    • NS00015646
    • 2,4-Thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]- (9CI)
    • H12073
    • 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl)-2,4-thiazolidinedione)-T
    • Troglitazone [USAN:INN:BAN]
    • HMS2089D22
    • Tox21_300470
    • CAS-97322-87-7
    • BDBM50101974
    • T3920
    • UPCMLD-DP017:002
    • DB-057670
    • DTXCID603719
    • CS-1634
    • CCG-208125
    • NCGC00164445-01
    • NCGC00161599-03
    • NCGC00161599-01
    • BRD-A13084692-001-02-5
    • 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-2,4-Thiazolidinedione
    • Tox21_112119_1
    • A10BG01
    • EX-A3782
    • 2,4-thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-
    • AKOS000281116
    • NCGC00161599-04
    • Troglitazone (CS-045)
    • HY-50935
    • UPCMLD-DP017
    • NCGC00161599-06
    • 5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
    • HSCI1_000037
    • Spectrum5_001973
    • 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)-1,3-thiazolidine-2,4-dione
    • NCGC00254440-01
    • BCP06753
    • HB2559
    • NCGC00161599-05
    • D00395
    • UPCMLD-DP017:001
    • GLXC-03930
    • 5-{4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione
    • HMS2093D04
    • DB00197
    • AKOS024457434
    • SMR001550129
    • SCHEMBL4959
    • SR-05000000454
    • NCGC00161599-08
    • Q7844989
    • DTXSID8023719
    • 5-(4-((6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy)benzyl)-1,3-thiazolidine-2,4-dione
    • Troglitazone, >=98% (HPLC)
    • BRD-A13084692-001-17-3
    • AB00643330-02
    • MDL: MFCD00878416
    • 인치: 1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)
    • InChIKey: GXPHKUHSUJUWKP-UHFFFAOYSA-N
    • 미소: O=C1NC(=O)C(CC2C=CC(OCC3(CCC4C(=C(C)C(C)=C(C=4C)O)O3)C)=CC=2)S1
    • BRN: 4338399

계산된 속성

  • 정밀분자량: 441.16100
  • 동위원소 질량: 441.16099414g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 31
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 681
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 45
  • 소수점 매개변수 계산 참조값(XlogP): 5.1
  • 토폴로지 분자 극성 표면적: 110
  • 표면전하: 0

실험적 성질

  • 색과 성상: 황색 고체
  • 밀도: 1.266
  • 융해점: 184-186°C
  • 비등점: 657°C at 760 mmHg
  • 플래시 포인트: 351.2°C
  • 용해도: DMSO: 20 mg/mL
  • PSA: 110.16000
  • LogP: 4.70300
  • 용해성: 물에 녹지 않다

Troglitazone 보안 정보

Troglitazone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
LKT Labs
T7056-10 mg
Troglitazone
97322-87-7 ≥97%
10mg
$121.80 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3170-10mg
Troglitazone
97322-87-7 99.62%
10mg
¥ 663 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3170-100mg
Troglitazone
97322-87-7 99.62%
100mg
¥ 3950 2023-09-07
DC Chemicals
DC8903-100 mg
Troglitazone
97322-87-7 >98%
100mg
$300.0 2022-02-28
TRC
T892500-10mg
Troglitazone
97322-87-7
10mg
$ 119.00 2023-09-05
TRC
T892500-50mg
Troglitazone
97322-87-7
50mg
$ 481.00 2023-09-05
FUJIFILM
205-19483-50mg
Troglitazone
97322-87-7
50mg
JPY 61500 2023-09-15
Chemenu
CM162783-50mg
Troglitazone
97322-87-7 98%
50mg
$421 2021-06-17
FUJIFILM
209-19481-5mg
Troglitazone
97322-87-7
5mg
JPY 11000 2023-09-15
LKT Labs
T7056-100 mg
Troglitazone
97322-87-7 ≥97%
100MG
$692.70 2023-07-10

Troglitazone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  45 min, reflux
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Synthesis of new troglitazone derivatives: Anti-proliferative activity in breast cancer cell lines and preliminary toxicological study
Salamone, Stephane; Colin, Christelle; Grillier-Vuissoz, Isabelle; Kuntz, Sandra; Mazerbourg, Sabine; et al, European Journal of Medicinal Chemistry, 2012, 51, 206-215

합성회로 2

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1.1 Reagents: Pyridinium chloride
1.2 Reagents: Hydrochloric acid Solvents: Water
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Preparation of troglitazone
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합성회로 3

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Novel polymorphic Form-3 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity
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합성회로 4

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The research group of Professor Ning Jiao and Song Song made new progress in the field of electrophilic halogenation modification of drugs
Song, Song; Wang, Weijin, Journal of Chinese Pharmaceutical Sciences, 2021, 30(6), 543-544

합성회로 5

반응 조건
참조
Synthesis of troglitazone's synthetic intermediate 2,5-dihydroxy-3,4,6-trimethylacetophenone and its reactive mechanism
Wang, Shaojie; Feng, Yubo; Liu, Renyong; Liang, Yong, Zhongguo Yaowu Huaxue Zazhi, 2000, 10(3), 203-204

합성회로 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Methanol
1.2 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Methanol ,  Water
참조
A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance
Cossy, Janine; Menciu, Cecilia; Rakotoarisoa, Haja; Kahn, Philippe H.; Desmurs, Jean-Roger, Bioorganic & Medicinal Chemistry Letters, 1999, 9(24), 3439-3440

합성회로 7

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Synthetic thiazolidinediones, potential antidiabetic compounds
Ortiz, Aurelio; Sansinenea, Estibaliz, Current Organic Chemistry, 2011, 15(1), 108-127

합성회로 8

반응 조건
참조
Process for preparing thiazolidinediones such as pioglitazone via reduction of exocyclic double bonds at the 5-position of thiazolidinediones using dithionite.
, World Intellectual Property Organization, , ,

합성회로 9

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Novel polymorphic Form-5 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity
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합성회로 10

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합성회로 11

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Structural studies on the impurities of troglitazone
Moses Babu, J.; Nageshwar, D.; Ravindra Kumar, Y.; Prabhakar, C.; Sarma, M. R.; et al, Journal of Pharmaceutical and Biomedical Analysis, 2003, 31(2), 271-281

합성회로 12

반응 조건
1.1 Reagents: Hantzsch ester Solvents: Toluene ;  6 - 8 h, 80 - 90 °C
참조
Reduction of the exocyclic double bond of substituted thiazolidine diones by Hantzsch 1,4-dihydropyridine
Hariharakrishnan, Venkatasubramanian; Rao, Bandi Venugopala; Prasad, Kodali Hari, Indian Journal of Heterocyclic Chemistry, 2006, 15(4), 407-408

합성회로 13

반응 조건
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate
참조
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합성회로 14

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합성회로 15

반응 조건
1.1 Solvents: Acetone
1.2 Reagents: Hydrogen bromide
1.3 Reagents: Sodium nitrite Solvents: Water
1.4 Reagents: Copper bromide (CuBr2)
1.5 Reagents: Sodium acetate ,  4-Methoxyphenol ,  Tempol
1.6 Solvents: Methanol ,  Acetone
1.7 Reagents: Sodium acetate
1.8 Reagents: Hydrochloric acid Solvents: Water
참조
Process for the preparation of 2-(aryloxymethyl)-2,5,7,8-tetramethylchroman-6-ols
, World Intellectual Property Organization, , ,

합성회로 16

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합성회로 17

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Novel polymorphic Form-6 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity
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합성회로 18

반응 조건
1.1 Reagents: Sodium hydroxide ,  Cobalt chloride (CoCl2) ,  Sodium borohydride Catalysts: Dimethylglyoxime Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Catalysts: Acetic acid ;  3 h, rt
1.3 Reagents: Acetone ;  15 min, rt
참조
Structure-activity requirements for the antiproliferative effect of troglitazone derivatives mediated by depletion of intracellular calcium
Fan, Yun-Hua; Chen, Han; Natarajan, Amarnath; Guo, Yuhong; Harbinski, Fred; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2547-2550

합성회로 19

반응 조건
참조
Processes for making thiazolidinedione derivatives and compounds thereof
, World Intellectual Property Organization, , ,

합성회로 20

반응 조건
참조
Synthesis of a new antidiabetic medicine 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione
Wang, Ensi; Duan, Haifeng; Jin, Lei, Jilin Daxue Ziran Kexue Xuebao, 1999, (4), 85-90

Troglitazone Raw materials

Troglitazone Preparation Products

Troglitazone 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:97322-87-7)Troglitazone
A845704
순결:99%/99%/99%
재다:100mg/250mg/1g
가격 ($):224.0/375.0/1287.0